solubility profile of 4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile in organic solvents
solubility profile of 4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile in organic solvents
An In-depth Technical Guide
Solubility Profile of 4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry.[1][2][3] We will explore the predicted solubility based on its molecular structure, outline a detailed experimental protocol for its empirical determination, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic agent is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle.[4] The ability of a compound to dissolve in a given solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its pharmacological effect.[4] 4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile, with its unique constellation of a pyridine ring, a 1,2,3-triazole core, and a nitrile functional group, presents a multifaceted solubility challenge. Understanding its behavior in a range of organic solvents is paramount for downstream processes such as reaction chemistry, purification, crystallization, and formulation development.[5]
Triazole derivatives, in general, are recognized for their diverse biological activities.[3] Their solubility can vary significantly based on the nature and position of substituents. The presence of the polar pyridine and triazole moieties suggests potential for hydrogen bonding, while the carbon-rich aromatic systems introduce lipophilic character. This guide will provide a framework for systematically characterizing the solubility of this promising compound.
Predicted Solubility Profile: A Molecular Structure-Based Assessment
A priori assessment of a compound's solubility can guide solvent selection for experimental studies. The molecular structure of 4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile offers several clues:
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Hydrogen Bonding: The 1H-1,2,3-triazole ring contains both hydrogen bond donors (N-H) and acceptors (the other nitrogen atoms). The nitrogen atom in the pyridine ring also acts as a hydrogen bond acceptor. These features suggest a favorable interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
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Polarity: The presence of multiple nitrogen atoms and the nitrile group imparts significant polarity to the molecule. This would suggest good solubility in polar organic solvents.
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Aromatic System: The pyridine and triazole rings are aromatic, which can lead to π-π stacking interactions. This might enhance solubility in aromatic solvents like toluene, although the overall polarity of the molecule will likely dominate.
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Lipophilicity: The carbon framework contributes to some degree of lipophilicity, suggesting that some solubility in less polar solvents (e.g., ethyl acetate, dichloromethane) might be observed, though likely lower than in polar solvents.
Based on these structural features, we can qualitatively predict the solubility trend as follows:
High Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Good to Moderate Solubility: Polar protic solvents like Methanol, Ethanol, and Isopropanol. Moderate to Low Solubility: Solvents of intermediate polarity like Acetone and Acetonitrile. Low to Very Low Solubility: Non-polar solvents like Toluene, Hexane, and Heptane.
It is crucial to empirically verify these predictions through rigorous experimental determination.
Experimental Determination of Solubility: A Step-by-Step Protocol
The isothermal shake-flask method is a well-established and reliable technique for determining equilibrium solubility.[6] The following protocol is designed to be a self-validating system, incorporating best practices for accuracy and reproducibility.
Materials and Equipment
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4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile (ensure purity is characterized)
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Selected organic solvents (HPLC grade or equivalent)
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Analytical balance (readable to at least 0.1 mg)
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Vials with screw caps and PTFE septa
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Constant temperature orbital shaker or water bath
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Centrifuge
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Syringes and syringe filters (0.22 µm, solvent-compatible)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Thermogravimetric Analyzer (TGA).[5]
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Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Protocol
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Preparation of Saturated Solutions:
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Accurately weigh an excess amount of 4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile into a series of vials. The "excess" is critical to ensure that equilibrium with the solid phase is achieved. A good starting point is to add enough compound so that a visible amount of solid remains after equilibration.
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Precisely add a known volume of the selected organic solvent to each vial.
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Seal the vials tightly.
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-
Equilibration:
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Place the vials in a constant temperature shaker or water bath. A standard temperature for initial screening is 25 °C (298.15 K).
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Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 72 hours is adequate, but this should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.
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-
Sample Collection and Preparation:
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Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.
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To further ensure separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
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Carefully withdraw an aliquot of the supernatant using a syringe. It is crucial not to disturb the solid at the bottom of the vial.
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Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step removes any remaining fine solid particles.
-
Accurately weigh the filtered solution.
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-
Quantification of Solute Concentration:
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Method A: Gravimetric Analysis using TGA [5]
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Accurately transfer a known mass of the filtered saturated solution to a TGA pan.
-
Heat the sample in the TGA under a nitrogen purge to evaporate the solvent. The temperature program should be chosen based on the solvent's boiling point and the compound's thermal stability.
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The mass of the non-volatile residue is the mass of the dissolved compound.
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The solubility can then be calculated. This method is straightforward and does not require an analytical standard.[5]
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Method B: Chromatographic Analysis (HPLC)
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Prepare a series of calibration standards of the compound in the chosen solvent.
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Accurately dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.
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Inject the diluted sample and the calibration standards into the HPLC system.
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Determine the concentration of the compound in the diluted sample from the calibration curve.
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Calculate the original concentration in the saturated solution, accounting for the dilution factor.
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-
Calculation of Solubility:
The solubility can be expressed in various units, most commonly mg/mL or mol/L.
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From Gravimetric Analysis:
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Solubility (mg/g of solvent) = (mass of residue / (mass of solution - mass of residue)) * 1000
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To convert to mg/mL, multiply by the density of the solvent at the experimental temperature.
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From HPLC Analysis:
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Solubility (mg/mL) = Concentration from HPLC (mg/mL) * Dilution Factor
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Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table to allow for easy comparison across different solvents.
Table 1: Experimentally Determined Solubility of 4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | ||
| N,N-Dimethylformamide (DMF) | 6.4 | ||
| Methanol | 5.1 | ||
| Ethanol | 4.3 | ||
| Acetone | 5.1 | ||
| Acetonitrile | 5.8 | ||
| Ethyl Acetate | 4.4 | ||
| Dichloromethane | 3.1 | ||
| Toluene | 2.4 | ||
| n-Hexane | 0.1 |
Note: The table should be populated with the experimentally determined values.
The results should be analyzed in the context of solvent properties such as polarity, hydrogen bonding capability, and dielectric constant. A correlation between these properties and the measured solubility will provide valuable insights into the solvation mechanism of the compound.
Conclusion
This guide has provided a comprehensive framework for understanding and determining the . By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can generate the critical data needed to advance the development of this and other promising pharmaceutical compounds. The methodologies described herein are designed to ensure scientific integrity and produce reliable, reproducible results that can confidently guide formulation, purification, and other essential development activities.
References
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Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics. [Link]
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ResearchGate. (2018). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. Journal of Molecular Liquids. [Link]
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Defense Technical Information Center. (2014). Solubility report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole. [Link]
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